5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine

Catalog No.
S13655670
CAS No.
M.F
C15H19BN2O2
M. Wt
270.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)iso...

Product Name

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine

Molecular Formula

C15H19BN2O2

Molecular Weight

270.14 g/mol

InChI

InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-7-5-6-11-10(12)8-9-18-13(11)17/h5-9H,1-4H3,(H2,17,18)

InChI Key

HRCTZGROBJCMCL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN=C(C3=CC=C2)N

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine is a complex organic compound characterized by the presence of a dioxaborolane moiety and an isoquinoline structure. This compound has the molecular formula C15H19BN2O2C_{15}H_{19}BN_{2}O_{2} and a molecular weight of approximately 273.13 g/mol. The structure features a tetramethyl-substituted dioxaborolane group attached to an isoquinoline backbone, which is known for its diverse biological activities and potential applications in medicinal chemistry .

Typical of amines and boron-containing compounds. Notably, the dioxaborolane group can undergo hydrolysis to release boronic acid derivatives, which can further react with various nucleophiles. Additionally, the amine functional group allows for nucleophilic substitution reactions, making it versatile in synthetic organic chemistry. The presence of the isoquinoline structure also enables potential electrophilic aromatic substitution reactions under appropriate conditions .

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine typically involves multi-step synthetic routes. One common method includes:

  • Formation of the Dioxaborolane: This can be achieved through the reaction of boronic acids with diols or via the reaction of boron reagents with carbonyl compounds followed by cyclization.
  • Isoquinoline Synthesis: Isoquinolines are often synthesized from phenolic precursors through cyclization reactions.
  • Coupling Reaction: The final step involves coupling the dioxaborolane with the isoquinoline amine using standard coupling techniques such as Suzuki-Miyaura cross-coupling or other amination methods.

These methods can be optimized based on available starting materials and desired yields .

The unique structure of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine suggests several potential applications:

  • Medicinal Chemistry: Due to its structural features, it may serve as a lead compound for developing new pharmaceuticals targeting various diseases.
  • Material Science: The boron-containing moiety can be utilized in creating novel materials with specific electronic or optical properties.
  • Chemical Probes: It may act as a chemical probe in biological studies to explore interactions within cellular pathways .

Interaction studies involving 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine are crucial for understanding its mechanism of action and potential therapeutic effects. Preliminary studies could focus on its binding affinity to biological targets such as enzymes or receptors relevant to disease pathways. Additionally, investigating its interactions with other small molecules could reveal synergistic effects that enhance its efficacy .

Several compounds share structural similarities with 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolineIsoquinoline core with dioxaborolaneSlightly different substitution pattern
1-IsoindolinoneIsoindoline structureLacks boron functionality
7-(Boronate) derivativesBoronate esters or acidsVarying reactivity profiles due to different substituents

The uniqueness of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine lies in its specific combination of a highly substituted dioxaborolane with an isoquinoline framework that may confer distinct pharmacological properties not seen in other similar compounds .

The development of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine aligns with the late 20th-century expansion of boronic acid derivatives in organic chemistry. Pinacol boronic esters, such as the dioxaborolane group in this compound, gained prominence following the widespread adoption of the Suzuki-Miyaura cross-coupling reaction, which relies on stable boron reagents for carbon-carbon bond formation. Isoquinoline derivatives, meanwhile, have long been investigated for their pharmacological potential, with amino-substituted variants like 1-aminoisoquinoline serving as intermediates in drug synthesis.

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine typically involves palladium-catalyzed borylation reactions, which represent the most versatile and widely adopted approach for introducing boronic ester functionality into aromatic heterocycles [1] . The compound features a molecular formula with a molecular weight of approximately 273.13 grams per mole, characterized by the presence of a tetramethyl-substituted dioxaborolane group attached to an isoquinoline backbone .

Multiple synthetic pathways have been developed for accessing boronic ester-substituted isoquinolines. The most common approach utilizes palladium-catalyzed cross-coupling reactions between isoquinoline derivatives and bis(pinacolato)diboron under inert conditions at elevated temperatures . This methodology typically employs potassium carbonate as a base and triphenylphosphine as a ligand, providing reliable access to the desired boronic ester products .

An alternative synthetic route involves copper-catalyzed borylation protocols, which have shown particular utility in domino Heck/borylation sequences [4] [5]. These transformations proceed through formation of carbon-carbon bonds coupled with carbon-boron bond formation, generating structurally complex products in a single synthetic operation [4]. The copper-catalyzed approach often employs quinoxaline-based N-heterocyclic carbene palladacycles as catalysts, providing enhanced selectivity and functional group tolerance [4].

Another established methodology utilizes direct carbon-hydrogen activation borylation reactions, which enable direct conversion of carbon-hydrogen bonds into carbon-boron bonds without requiring pre-functionalized starting materials [6] [7]. These transformations typically employ iridium catalysts in combination with bis(pinacolato)diboron reagents, proceeding under mild conditions with excellent regioselectivity [8].

Synthetic RouteCatalyst SystemReaction ConditionsTypical Yields
Palladium-Catalyzed Cross-CouplingPalladium(0)/Triphenylphosphine80°C, Inert Atmosphere75-90%
Copper-Catalyzed Domino SequenceCopper/N-Heterocyclic CarbeneRoom Temperature to 60°C65-85%
Iridium-Catalyzed Carbon-Hydrogen ActivationIridium(I)/Bis(pinacolato)diboron80°C, Tetrahydrofuran70-95%

Key Starting Materials and Reagents

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine requires several critical starting materials and reagents that determine both the efficiency and selectivity of the transformation [9] [10]. The primary boron source typically employed is 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly known as pinacolborane, which serves as the borylating agent in most synthetic protocols [9].

Bis(pinacolato)diboron represents another essential reagent, particularly in palladium-catalyzed cross-coupling reactions [10] [8]. This diboron reagent offers superior stability and reactivity compared to alternative boron sources, enabling efficient transmetallation processes under mild conditions [10]. The reagent demonstrates excellent compatibility with various functional groups and provides consistently high yields across diverse substrate scopes [8].

Grignard reagents constitute important precursors for accessing boronic ester functionality through nucleophilic addition to borate esters [9] [10]. The reaction between organometallic compounds based on lithium or magnesium with borate esters followed by hydrolysis represents a classical approach for boronic acid synthesis [10]. This methodology can be adapted for pinacol boronate ester formation through reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under ambient temperatures in tetrahydrofuran [9].

Isoquinoline-1-amine derivatives serve as the aromatic heterocycle component, requiring appropriate functionalization to enable borylation reactions [11] [12]. These substrates must possess suitable leaving groups or activating functionality to facilitate palladium-catalyzed cross-coupling or carbon-hydrogen activation processes [12] [13].

Essential catalytic components include palladium complexes such as tetrakis(triphenylphosphine)palladium(0), palladium acetate, or palladium chloride complexes with phosphine ligands [1] . Iridium catalysts, particularly bis(1,5-cyclooctadiene)diiridium(I) dimethoxide, provide excellent reactivity for carbon-hydrogen activation borylation reactions [8].

Base additives play crucial roles in facilitating borylation transformations, with potassium carbonate, cesium carbonate, and potassium acetate representing the most commonly employed systems [8]. The choice of base significantly influences reaction efficiency and product selectivity, requiring careful optimization for each specific substrate combination [14].

Reaction Mechanism Elucidation

The mechanistic pathways for synthesizing 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine involve complex catalytic cycles that have been extensively studied through experimental and computational investigations [15] [14] [6]. The palladium-catalyzed borylation mechanism proceeds through a series of well-defined elementary steps that collectively enable efficient carbon-boron bond formation [14].

The catalytic cycle initiates with generation of a zero-valent palladium species through reduction of palladium(II) precatalysts under reaction conditions [14]. This active palladium(0) complex undergoes oxidative addition with aryl halide substrates, forming a divalent palladium intermediate bearing the aryl fragment [14]. The oxidative addition step represents the rate-determining process in many borylation reactions, with electron-deficient aryl halides showing enhanced reactivity [14].

Following oxidative addition, the palladium(II) intermediate undergoes ligand exchange with the borylating reagent, typically bis(pinacolato)diboron [14]. This transmetallation process involves coordination of the diboron reagent to the palladium center, followed by transfer of the boryl group to form a palladium-boryl intermediate [14]. The transmetallation step requires activation by base additives, which facilitate formation of more reactive boronate species [14].

The final step involves reductive elimination of the carbon-boron bond, regenerating the palladium(0) catalyst and releasing the desired boronic ester product [14]. This elementary process typically proceeds with retention of stereochemistry and demonstrates excellent chemoselectivity for carbon-boron bond formation over competing side reactions [14].

For carbon-hydrogen activation borylation mechanisms, the process begins with coordination of the aromatic substrate to the metal center, followed by carbon-hydrogen bond cleavage through concerted metalation-deprotonation pathways [6] [7]. The resulting metallacycle intermediate then undergoes boryl group transfer from the diboron reagent, completing the catalytic cycle [6].

Computational studies have revealed that the relative energies of intermediates and transition states depend strongly on the electronic properties of both the aromatic substrate and the borylating reagent [15]. The presence of electron-withdrawing groups on the aromatic ring generally facilitates oxidative addition processes, while electron-donating substituents can enhance reductive elimination steps [15].

Yield Optimization Strategies

Optimization of synthetic yields for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine synthesis requires systematic investigation of multiple reaction parameters that influence both conversion efficiency and product selectivity [16] [17] [8]. Temperature control represents one of the most critical factors, with optimal conditions typically ranging from 70 to 90 degrees Celsius depending on the specific catalyst system employed [16] [8].

Catalyst loading optimization has demonstrated significant impact on reaction yields, with studies showing that reduction of palladium catalyst loading from 5 mol% to 2.5 mol% can maintain quantitative yields when appropriate ligand systems are employed [16]. The use of specialized phosphine ligands designed for borylation reactions has enabled substantial improvements in catalyst efficiency [16]. Single-component catalysts have shown particular promise, providing more consistent results on preparative scales compared to multi-component systems [16].

Additive screening has revealed that lithium triflate addition can completely suppress undesired alkene isomerization side reactions, enabling temperature increases that lead to quantitative product formation [16]. For styrenyl substrates, the addition of 5 mol% lithium iodide has been shown to accelerate reactions, permit lower reaction temperatures of 70 degrees Celsius, and improve overall yields [16].

Solvent selection plays a crucial role in yield optimization, with tetrahydrofuran demonstrating superior performance for most borylation reactions compared to alternative ethereal solvents [9] [8]. The use of environmentally sustainable solvents has been explored, with particular success achieved using cyclopentyl methyl ether for specific substrate classes [18].

Reagent stoichiometry optimization has shown that employing 1.1 equivalents of bis(pinacolato)diboron relative to the aromatic substrate provides optimal yields while minimizing reagent waste [8]. For challenging substrates that give low conversion, increasing the diboron reagent to 2.2 equivalents can dramatically improve product formation [8].

Optimization ParameterStandard ConditionsOptimized ConditionsYield Improvement
Catalyst Loading5 mol% Palladium2.5 mol% with Specialized LigandMaintained 99% Yield
Temperature25°C90°C with LiOTf Additive65% to 99% Yield
Solvent SystemTolueneTetrahydrofuran15-20% Improvement
Diboron Equivalents1.0 equiv1.1 equiv10-15% Improvement

Time optimization studies have demonstrated that reaction completion can often be achieved within 12-18 hours for most substrate combinations, with some electron-rich aromatics requiring extended reaction times up to 24 hours [8]. Monitoring reaction progress through nuclear magnetic resonance spectroscopy enables precise determination of optimal reaction endpoints [8].

Scalability and Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine presents several critical challenges that must be addressed through systematic process development [19] [20] [21]. Cost considerations represent a primary concern, particularly regarding the expense of palladium catalysts, which can range from 190 to 16,900 Indian Rupees per kilogram depending on the specific palladium complex employed [22].

Industrial-scale boronic ester production has been successfully demonstrated by pharmaceutical companies, with AstraZeneca reporting manufacture of diethanolamine boronic esters at kilogram scales including 5, 50, and 100 kilogram batches [19] [20]. These large-scale operations have revealed that simple and standard processes using environmentally sustainable solvents provide the most reliable approach for commercial production [19] [20].

The development of mechanochemical approaches offers promising alternatives for industrial synthesis, enabling atom-efficient transformations that eliminate solvent requirements during the reaction phase [23]. These methods demonstrate excellent scalability potential, with reactions successfully scaled from 500 milligram to multi-kilogram quantities while maintaining high yields and product purity [23].

Catalyst recovery and recycling systems represent essential components of economically viable industrial processes [24]. Semi-batch reactor configurations have shown particular promise for boric acid production, achieving yields up to 99.6% while reducing impurity concentrations by 41.7% to 45.3% compared to batch reactor operations [25]. The implementation of continuous stirred tank reactors and semi-batch reactors provides enhanced selectivity and reduced side reaction rates [25].

Quality control considerations for industrial production require implementation of rigorous analytical protocols to ensure consistent product specifications [24]. Commercial-grade boronic acid must meet stringent requirements for minimal moisture content, low impurity levels, and specific particle size distributions [21]. These specifications typically necessitate customer qualification programs involving production of 100 tonnes of material for real-world manufacturing testing [21].

Process intensification strategies focus on developing single-component catalyst systems that eliminate the need for separate ligand addition, thereby simplifying manufacturing operations and reducing potential contamination sources [16]. Air-stable and moisture-stable catalyst complexes provide significant advantages for industrial handling and storage [16].

Environmental considerations have driven development of greener synthetic protocols that minimize waste generation and utilize renewable feedstocks where possible [23]. The use of mechanochemical ball-milling techniques eliminates organic solvent requirements during the esterification process, with only small quantities of non-toxic solvents required for product isolation [23].

Supply chain considerations include ensuring reliable access to high-purity starting materials, particularly bis(pinacolato)diboron reagents and specialized palladium catalysts [26] [22]. Industrial suppliers have developed standardized catalyst formulations with guaranteed activity and selectivity specifications to support large-scale manufacturing operations [26] [22].

Nuclear Magnetic Resonance spectroscopy serves as the primary structural elucidation tool for organoboron compounds, providing detailed information about molecular connectivity, stereochemistry, and dynamic behavior. For 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine, comprehensive multinuclear Nuclear Magnetic Resonance analysis encompasses proton, carbon-13, boron-11, and nitrogen-15 spectroscopy [3] [4].

Proton Nuclear Magnetic Resonance Spectroscopy

The proton Nuclear Magnetic Resonance spectrum of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine exhibits characteristic resonances for both the isoquinoline aromatic system and the tetramethyl-1,3,2-dioxaborolan-2-yl substituent. The aromatic protons of the isoquinoline moiety typically appear in the range of 7.0-8.5 parts per million, with the proton at position 3 (adjacent to nitrogen) showing the most downfield shift due to deshielding effects [1]. The dioxaborolane methyl groups manifest as a sharp singlet at approximately 1.25 parts per million, integrating for twelve protons and representing the four equivalent methyl substituents on the pinacol framework [5].

The primary amine protons (nitrogen-hydrogen) typically appear as a broad singlet in the range of 5.0-6.5 parts per million in deuterated chloroform, though this signal may be exchangeable with residual water or may broaden beyond detection depending on the measurement conditions [3]. Integration ratios provide confirmation of the molecular formula, with the aromatic region integrating for six protons and the pinacol methyl groups integrating for twelve protons.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework and substitution patterns within the molecule. The aromatic carbons of the isoquinoline ring system typically resonate between 120-150 parts per million, with the carbon bearing the boronate ester substituent (C-5) appearing at approximately 130-135 parts per million [6]. The quaternary carbon of the dioxaborolane ring (carbon attached to boron) characteristically appears around 83-84 parts per million, while the methyl carbons of the pinacol moiety resonate at approximately 24-25 parts per million [5] [7].

The carbon directly bonded to the aminoisoquinoline nitrogen typically exhibits a chemical shift around 140-145 parts per million, reflecting the electron-withdrawing nature of the aromatic nitrogen. Carbon-boron coupling, while often not resolved due to the quadrupolar nature of boron-11, may manifest as slight broadening of the carbon signal directly attached to boron [4].

Boron-11 Nuclear Magnetic Resonance Spectroscopy

Boron-11 Nuclear Magnetic Resonance spectroscopy provides crucial information regarding the coordination environment and electronic state of the boron center. For tetrahedral boron centers in pinacol boronate esters, the chemical shift typically ranges from 20-35 parts per million relative to boron trifluoride etherate [4] [8]. The 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine exhibits a characteristic signal at approximately 32 parts per million, consistent with a four-coordinate boron environment within the dioxaborolane ring system [1].

The boron-11 nucleus possesses a spin quantum number of 3/2, resulting in quadrupolar relaxation that typically produces relatively broad signals compared to spin-1/2 nuclei. The chemical shift position confirms the tetrahedral geometry around boron and distinguishes this compound from trigonal planar organoborane species, which typically resonate at significantly different chemical shifts [9] [8].

Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy and Heteronuclear Multiple Bond Correlation

Although nitrogen-15 Nuclear Magnetic Resonance spectroscopy is less routinely employed due to the low natural abundance and sensitivity of the nitrogen-15 nucleus, it provides valuable information about the electronic environment of the nitrogen centers. The isoquinoline nitrogen typically resonates around 320 parts per million, while the primary amine nitrogen appears in the range of 15-30 parts per million [10].

Heteronuclear Multiple Bond Correlation experiments, particularly proton-carbon-13 and proton-boron-11 correlations, establish connectivity patterns and confirm structural assignments. The proton-carbon-13 Heteronuclear Multiple Bond Correlation spectrum reveals long-range correlations between the aromatic protons and quaternary carbons, confirming the substitution pattern on the isoquinoline ring [3] [9].

X-ray Crystallographic Studies

X-ray crystallography represents the definitive method for three-dimensional structure determination, providing precise atomic coordinates, bond lengths, bond angles, and crystal packing arrangements. For 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine, single crystal X-ray diffraction analysis reveals critical structural parameters including molecular geometry, intermolecular interactions, and solid-state packing motifs [11] [12].

Crystal Structure Determination and Data Collection

Crystallographic analysis typically employs synchrotron radiation or sealed-tube X-ray sources with wavelengths around 0.71073 Angstroms (molybdenum Kα radiation). Data collection parameters include resolution limits of 0.8-1.2 Angstroms, with completeness values exceeding 95% for reliable structure determination [13] [14]. The crystal system for boronate ester derivatives frequently adopts monoclinic or triclinic space groups, with representative examples including P21/c or P-1 symmetries [12] [15].

Crystallographic refinement procedures employ least-squares methods to minimize the residual R-factor, with acceptable values typically below 5% for high-quality structures. The weighted R-factor (wR2) provides an additional measure of refinement quality, with values below 10% considered satisfactory for publication-quality structures [13] [16].

Molecular Geometry and Bond Length Analysis

X-ray crystallographic analysis reveals that the boron center adopts a tetrahedral geometry with Bond-Oxygen distances of approximately 1.36-1.38 Angstroms, consistent with single Bond-Oxygen bonds in the dioxaborolane ring system [15] [17]. The Carbon-Boron bond length typically measures 1.55-1.58 Angstroms, reflecting the sp3 hybridization of the boron center [11].

The isoquinoline moiety maintains planarity with typical aromatic Carbon-Carbon bond lengths ranging from 1.38-1.42 Angstroms. The Carbon-Nitrogen bond in the isoquinoline ring measures approximately 1.32-1.35 Angstroms, characteristic of aromatic Carbon-Nitrogen double bonds [11] [12]. The dihedral angle between the isoquinoline plane and the plane defined by the Carbon-Boron-Oxygen atoms provides insight into the conformational preferences and potential steric interactions.

Intermolecular Interactions and Crystal Packing

Crystal packing analysis reveals the presence of hydrogen bonding networks involving the primary amine functionality and potential π-π stacking interactions between isoquinoline aromatic systems. Nitrogen-Hydrogen···Nitrogen hydrogen bonds with donor-acceptor distances of 2.8-3.2 Angstroms contribute to the stabilization of the crystal lattice [17]. These interactions influence the solid-state properties and may impact the compound's solubility and stability characteristics.

The dioxaborolane rings participate in weak Boron···Oxygen or Carbon-Hydrogen···Oxygen interactions with neighboring molecules, contributing to the overall crystal stability. The tetramethyl substituents provide steric bulk that influences the packing efficiency and may prevent close π-π stacking of the aromatic systems [15].

Mass Spectrometric Profiling

Mass spectrometry provides molecular weight confirmation, fragmentation pattern analysis, and structural information through tandem mass spectrometric techniques. For 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine, comprehensive mass spectrometric analysis encompasses various ionization methods and fragmentation studies [18] [19] [20].

Ionization Methods and Molecular Ion Detection

Electrospray ionization mass spectrometry under positive ion conditions generates the protonated molecular ion [M+H]+ at mass-to-charge ratio 271, corresponding to the molecular formula C15H19BN2O2. The base peak typically corresponds to the molecular ion, indicating the relative stability of the compound under electrospray ionization conditions [18]. Atmospheric pressure chemical ionization produces similar ionization patterns with enhanced sensitivity for less polar analytes.

Electron ionization mass spectrometry generates the molecular radical cation [M]- + at mass-to-charge ratio 270, with fragmentation patterns providing structural information through characteristic neutral losses. Fast atom bombardment ionization offers an alternative soft ionization method, particularly useful for thermally labile boronate ester compounds [21].

Fragmentation Patterns and Structural Elucidation

Collision-induced dissociation experiments reveal characteristic fragmentation pathways for boronate ester compounds. The most prominent fragmentation involves loss of the pinacol moiety (C6H12O2, 116 mass units) to generate a fragment ion at mass-to-charge ratio 155, corresponding to the boronic acid derivative of the isoquinoline system [18] [20].

Secondary fragmentations include loss of methyl radicals from the tetramethyl dioxaborolane ring, producing fragment ions with losses of 15 mass units. The isoquinoline system exhibits characteristic fragmentations including loss of hydrogen cyanide (27 mass units) and formation of tropylium-type cations through ring contraction processes [19] [22]. These fragmentation patterns serve as diagnostic tools for structural confirmation and can differentiate positional isomers.

Tandem Mass Spectrometry and Multiple Reaction Monitoring

Multiple reaction monitoring experiments enable selective detection and quantification of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine in complex mixtures. The transition from the protonated molecular ion (mass-to-charge ratio 271) to the major fragment ion (mass-to-charge ratio 155) provides a specific and sensitive analytical method [18].

High-resolution mass spectrometry using quadrupole time-of-flight or orbitrap instruments enables accurate mass determination within 2-5 parts per million mass accuracy, providing elemental composition confirmation and enhanced specificity for complex sample matrices [19] [21].

Infrared and Ultraviolet-Visible Spectroscopy

Infrared and ultraviolet-visible spectroscopy provide complementary information regarding functional group identification, electronic transitions, and molecular structure. These techniques offer rapid, non-destructive analysis methods suitable for routine characterization and quality control applications [23] [24].

Infrared Spectroscopic Analysis

The infrared spectrum of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine exhibits characteristic absorption bands for all major functional groups present in the molecule. The primary amine Nitrogen-Hydrogen stretching vibrations appear as medium to strong intensity bands in the range 3300-3500 wavenumbers, typically manifesting as two bands due to symmetric and antisymmetric stretching modes [23] [25].

Aromatic Carbon-Hydrogen stretching vibrations produce weak to medium intensity absorptions between 3020-3100 wavenumbers, while aliphatic Carbon-Hydrogen stretching from the tetramethyl groups generates strong absorptions in the 2850-2980 wavenumber region [23]. The aromatic Carbon-Carbon stretching vibrations of the isoquinoline system appear as multiple bands of medium to strong intensity between 1580-1620 wavenumbers.

The characteristic Boron-Oxygen stretching vibration of the dioxaborolane ring system produces a strong absorption band around 1350-1380 wavenumbers, serving as a diagnostic marker for boronate ester functionality [25]. The Carbon-Nitrogen stretching vibration of the isoquinoline system contributes to the complex absorption pattern in the 1560-1580 wavenumber region [23].

Ultraviolet-Visible Spectroscopic Characterization

The ultraviolet-visible absorption spectrum of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine reveals multiple electronic transitions characteristic of the isoquinoline chromophore. The longest wavelength absorption maximum occurs around 350-380 nanometers, corresponding to a π→π* transition within the isoquinoline aromatic system [24] [26].

Higher energy π→π* transitions appear in the 250-280 nanometer region with extinction coefficients exceeding 10,000 M-1cm-1, indicating strong electronic transitions associated with the extended aromatic conjugation [26]. The n→π* transition involving the nitrogen lone pair typically manifests as a weaker absorption band around 320-340 nanometers with extinction coefficients in the range of 100-1000 M-1cm-1 [24].

Potential charge transfer transitions between the electron-rich isoquinoline system and the electron-deficient boronate ester moiety may produce low-intensity, broad absorption bands extending into the visible region (400-450 nanometers) [27]. These transitions are highly dependent on solvent polarity and can provide information about intramolecular electronic interactions.

Fluorescence Spectroscopy and Photophysical Properties

Isoquinoline derivatives frequently exhibit fluorescence properties that can be modulated by substituent effects and conformational changes. The emission spectrum of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine typically shows a maximum around 420-450 nanometers when excited at the absorption maximum [24] [26].

The quantum yield of fluorescence depends on the electronic nature of the substituents and the rigidity of the molecular framework. Electron-withdrawing groups such as the boronate ester may reduce the fluorescence quantum yield through enhanced non-radiative decay pathways [28] [24]. The Stokes shift, representing the difference between absorption and emission maxima, typically ranges from 50-80 nanometers for isoquinoline derivatives.

Computational Modeling of Molecular Geometry

Computational chemistry methods provide detailed information about molecular geometry, electronic structure, vibrational frequencies, and thermodynamic properties. For 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine, comprehensive theoretical analysis employs density functional theory and post-Hartree-Fock methods to elucidate structure-property relationships [10] [29] [30].

Density Functional Theory Calculations

Density functional theory calculations using hybrid functionals such as B3LYP or M06-2X with triple-zeta basis sets (6-311++G(d,p)) provide reliable geometric parameters and energetic properties for organoboron compounds [10] [30]. Geometry optimization procedures yield bond lengths, bond angles, and dihedral angles that correlate well with experimental X-ray crystallographic data, typically within 0.02 Angstroms for bond lengths and 2-3 degrees for bond angles.

The B3LYP functional demonstrates particular effectiveness for geometry optimization of organic molecules, while the M06-2X functional provides superior treatment of weak intermolecular interactions and dispersion forces [30]. For 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine, the optimized geometry reveals a tetrahedral boron center with Bond-Oxygen distances of 1.37 Angstroms and a planar isoquinoline system [10].

Electronic Structure Analysis

Molecular orbital analysis provides insight into the electronic structure and chemical reactivity of the compound. The highest occupied molecular orbital typically localizes on the isoquinoline nitrogen and aromatic π-system, while the lowest unoccupied molecular orbital involves π* orbitals of the aromatic system [10]. The energy gap between highest occupied molecular orbital and lowest unoccupied molecular orbital, typically calculated as 3.5-4.0 electron volts, correlates with the ultraviolet absorption spectrum and provides information about electronic excitation energies.

Natural bond orbital analysis reveals the charge distribution and bonding characteristics within the molecule. The boron center typically carries a partial positive charge (+0.5 to +0.7 electron charges), while the dioxaborolane oxygen atoms bear negative charges (-0.3 to -0.4 electron charges) [30]. The isoquinoline nitrogen exhibits enhanced electron density due to its aromatic character and lone pair electrons.

Vibrational Frequency Calculations and Thermodynamic Properties

Harmonic frequency calculations provide theoretical infrared and Raman spectra that can be compared with experimental measurements for structural confirmation. The calculated frequencies typically require scaling factors (0.96-0.98 for B3LYP/6-311++G(d,p)) to account for anharmonicity and basis set limitations [10] [31].

Thermodynamic properties including enthalpy, entropy, and Gibbs free energy can be calculated from the vibrational frequencies using statistical thermodynamics. The heat of formation, estimated through isodesmic or isogyric reactions, provides information about the thermodynamic stability of the compound relative to its constituent elements [29].

Conformational Analysis and Potential Energy Surfaces

Potential energy surface scans examine the conformational preferences around rotatable bonds, particularly the dihedral angle between the isoquinoline plane and the Carbon-Boron bond vector. These calculations reveal energy barriers for conformational interconversion and identify preferred molecular geometries in solution [30].

Solvent effects can be incorporated through polarizable continuum models or explicit solvent calculations, providing information about solvation energies and structural changes upon dissolution. The calculated dipole moment (typically 2-4 Debye units) influences the compound's solubility and intermolecular interaction patterns [10].

Post-Hartree-Fock Methods and Benchmark Calculations

For high-accuracy calculations, post-Hartree-Fock methods such as MP2 or CCSD(T) with large basis sets (aug-cc-pVTZ) provide benchmark-quality results for comparison with density functional theory predictions [29]. These calculations are computationally expensive but offer superior treatment of electron correlation effects and provide reliable reference data for method validation.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

270.1539580 g/mol

Monoisotopic Mass

270.1539580 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

Explore Compound Types